molecular formula C40H36O2Zr 10* B1142441 [(S,S)-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)-(R)-1,1'-bi-2-naphtholate CAS No. 123236-85-1

[(S,S)-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)-(R)-1,1'-bi-2-naphtholate

Cat. No. B1142441
CAS RN: 123236-85-1
M. Wt: 639.94
InChI Key:
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Description

[(S,S)-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) is a type of Ziegler-Natta catalyst, which are used in the production of polymers . The compound has an empirical formula of C20H24Cl2Zr and a molecular weight of 426.53 .


Physical And Chemical Properties Analysis

This compound has a melting point of 160-165 °C . It also exhibits optical activity, with a specific rotation of [α]20/D +93°, c = 0.07 in methylene chloride .

Scientific Research Applications

  • Enantioselective Hydro-Oligomerization : This compound has been used in the enantioselective protio- or deuterio-oligomerization of α-olefins, including propene, 1-pentene, and 4-methyl-1-pentene. The process involves using diastereomerically pure catalyst precursors for the reactions, with the enantioselectivity ranging from fair to high (Pino, Galimberti, Prada, & Consiglio, 1990).

  • Synthesis and Crystal Structure : The compound has been synthesized by reacting dilithiobis(indenyl)ethane with ZrCl4 and then hydrogenating the product. Its crystal structure has been determined, confirming its stereoisomer form (Wild, Wasiucionek, Huttner, & Brintzinger, 1985).

  • Enantioselective Hydrogenation of Olefins : This compound, in combination with (Al(CH3)-O)n, has been used for the hydrogenation of various olefins, including styrene and 2-methyl-1-pentene. It has shown the capability to polymerize α-olefins and produce hydrogenated monomers under certain conditions (Waymouth & Pino, 1990).

  • Catalytic Asymmetric Carbomagnesiation : This compound, when used as a catalyst, has shown effectiveness in the ethylmagnesiation of terminal alkenes. It was noted for its improved enantioselectivity and cost-effectiveness compared to other catalysts (Bell, Whitby, Jones, & Standen, 1996).

  • Ethene/Propene Copolymerizations : The compound has been used in ethene/propene copolymerizations, demonstrating its suitability for industrial applications due to consistent reactivity ratios across a range of comonomer concentrations (Galimberti, Piemontesi, Baruzzi, Mascellani, Camurati, & Fusco, 2001).

Mechanism of Action

Ziegler-Natta catalysts, including this compound, are used in the polymerization of olefins. They work by coordinating the olefin to the metal center (in this case, zirconium), facilitating the insertion of the olefin into the metal-carbon bond .

Safety and Hazards

This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It should be handled with appropriate personal protective equipment, including a dust mask, eyeshields, and gloves .

properties

InChI

InChI=1S/C20H14O2.C20H24.Zr/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;/h1-12,21-22H;9-12H,1-8,13-14H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBABJQGHDGVAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[C]2[C](C1)[CH][CH][C]2CC[C]3[CH][CH][C]4[C]3CCCC4.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Zr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38O2Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-zirconium(IV)-(R)-(1,1'-binaphthyl-2)

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